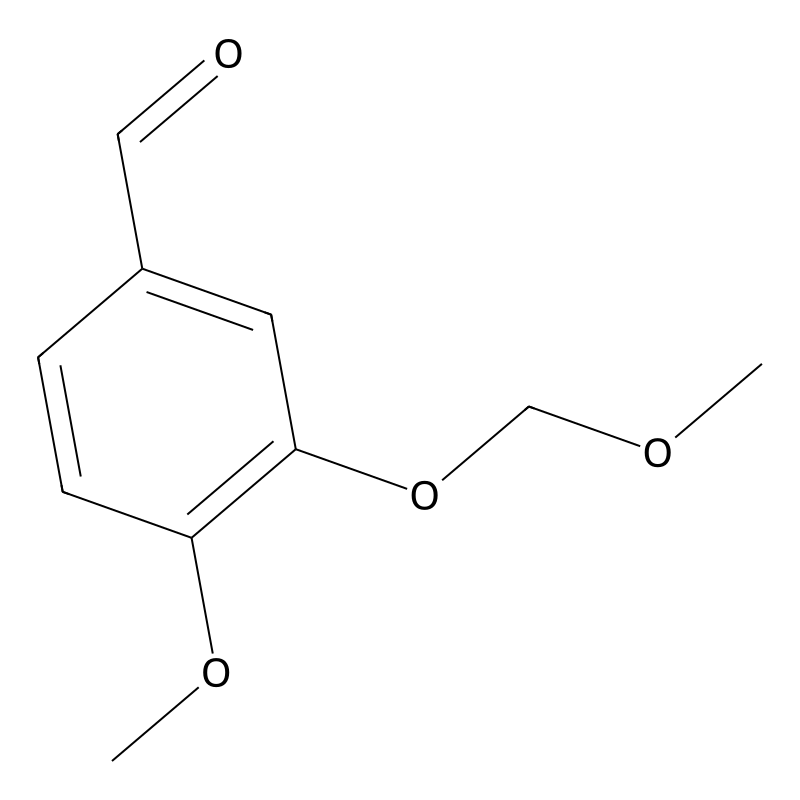

4-Methoxy-3-(methoxymethoxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methoxy-3-(methoxymethoxy)benzaldehyde, with the molecular formula C10H12O4 and a molecular weight of approximately 196.20 g/mol, is a benzaldehyde derivative. It features two methoxy groups attached to the benzene ring, which contribute to its chemical reactivity and potential applications in various fields . This compound is also known by its CAS number 5779-98-6.

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles.

- Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.

- Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Research indicates that 4-Methoxy-3-(methoxymethoxy)benzaldehyde exhibits various biological activities. Compounds with similar structures have shown:

- Antioxidant Properties: Methoxy-substituted benzaldehydes are known for their ability to scavenge free radicals.

- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against certain bacteria and fungi.

- Potential Anti-inflammatory Effects: Certain studies suggest that compounds in this class may modulate inflammatory pathways.

Several synthesis methods exist for producing 4-Methoxy-3-(methoxymethoxy)benzaldehyde. A notable route involves:

- Starting from 3-methoxy-4-hydroxybenzaldehyde.

- Reacting it with bromomethyl methyl ether in the presence of N,N-diisopropylethylamine as a base in dichloromethane.

- The reaction mixture is then treated with aqueous sodium hydroxide to facilitate the formation of the desired product .

This method yields high purity and significant quantities of the compound.

4-Methoxy-3-(methoxymethoxy)benzaldehyde has several applications across different fields:

- Flavoring Agent: Used in food products for its aromatic properties.

- Fragrance Industry: Employed in perfumes and scented products due to its pleasant odor.

- Pharmaceutical Research: Investigated for potential therapeutic properties related to its biological activity.

Interaction studies of 4-Methoxy-3-(methoxymethoxy)benzaldehyde with other compounds are essential for understanding its behavior in biological systems. These studies typically focus on:

- Synergistic Effects: Evaluating how this compound interacts with other active ingredients to enhance efficacy.

- Metabolic Pathways: Understanding how it is metabolized in biological systems can provide insights into its safety and effectiveness.

Several compounds share structural similarities with 4-Methoxy-3-(methoxymethoxy)benzaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Methoxy-4-methylbenzaldehyde | 120-14-9 | Contains a methyl group instead of methoxymethoxy |

| 4-Methoxybenzaldehyde | 123-11-5 | Lacks the additional methoxymethoxy group |

| 3,4-Dimethoxybenzaldehyde | 91-16-9 | Contains two methoxy groups on the benzene ring |

Uniqueness

The uniqueness of 4-Methoxy-3-(methoxymethoxy)benzaldehyde lies in its specific arrangement of functional groups, which may impart unique chemical reactivity and biological properties not found in simpler analogs. Its dual methoxy substitution enhances solubility and alters electronic properties compared to similar compounds.

Molecular Formula and Weight

4-Methoxy-3-(methoxymethoxy)benzaldehyde is an aromatic aldehyde compound with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 grams per mole [1]. The compound is assigned Chemical Abstracts Service number 5779-98-6 and is catalogued in PubChem under Compound Identifier 640152 [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-methoxy-3-(methoxymethoxy)benzaldehyde [2]. Additional identifiers include the MDL number MFCD21195355 and the InChI Key XALCXORBYJTCRY-UHFFFAOYSA-N [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight (g/mol) | 196.20 |

| CAS Number | 5779-98-6 |

| IUPAC Name | 4-methoxy-3-(methoxymethoxy)benzaldehyde |

| PubChem CID | 640152 |

| MDL Number | MFCD21195355 |

| InChI Key | XALCXORBYJTCRY-UHFFFAOYSA-N |

Structural Features and Molecular Geometry

The molecular structure of 4-methoxy-3-(methoxymethoxy)benzaldehyde features a benzene ring substituted with three functional groups: an aldehyde group (-CHO), a methoxy group (-OCH₃), and a methoxymethoxy group (-OCH₂OCH₃) [3]. The compound contains two methoxy groups attached to the benzene ring, which significantly influence its chemical reactivity and solubility properties [3]. The presence of these methoxy substituents enhances the compound's electron-donating properties, making it more nucleophilic [3].

The structural arrangement consists of the aldehyde functional group positioned at the para position relative to the methoxy group, while the methoxymethoxy substituent occupies the meta position [2]. This substitution pattern creates a unique electronic environment within the aromatic system. The simplified molecular-input line-entry system representation is COCOC1=C(C=CC(=C1)C=O)OC, which illustrates the connectivity of atoms within the molecule [2].

The exact mass of the compound is 196.07400 atomic mass units, with a calculated logarithm of the partition coefficient (LogP) value of 1.49040, indicating moderate lipophilicity [4]. The polar surface area is calculated to be 44.76 square angstroms, which provides insight into the compound's potential membrane permeability characteristics [4].

Physical Properties

Melting and Boiling Points

4-Methoxy-3-(methoxymethoxy)benzaldehyde exhibits a melting point of 32 degrees Celsius under standard atmospheric conditions [1] [4]. The compound demonstrates a boiling point of 130 degrees Celsius at reduced pressure of 0.2 millimeters of mercury [1]. These thermal properties indicate that the compound exists as a solid at room temperature but can be readily volatilized under reduced pressure conditions.

The flash point of the compound is reported to be 140 degrees Celsius, which is significantly higher than its boiling point under reduced pressure [1]. This thermal stability profile suggests that the compound can be handled safely at moderate temperatures but requires careful temperature control during storage and processing.

Physical State and Appearance

At 20 degrees Celsius, 4-methoxy-3-(methoxymethoxy)benzaldehyde exists as a solid material [1]. The compound presents as a white to light yellow powder or crystalline material [1]. This coloration may vary slightly depending on purity levels and storage conditions, with higher purity samples typically exhibiting a whiter appearance.

The crystalline nature of the compound at room temperature is consistent with its melting point being above ambient conditions. The powder form facilitates handling and measurement for synthetic applications, while the crystalline form may be preferred for analytical characterization and structural studies.

Solubility Characteristics

The solubility profile of 4-methoxy-3-(methoxymethoxy)benzaldehyde shows that the compound is soluble in toluene [1]. This solubility in aromatic solvents is consistent with the compound's aromatic nature and moderate polarity. The presence of both methoxy and methoxymethoxy substituents contributes to the compound's solubility characteristics by providing sites for dipole-dipole interactions with appropriate solvents.

The LogP value of 1.49040 indicates that the compound has moderate lipophilicity, suggesting it would have limited solubility in highly polar solvents such as water [4]. The polar surface area of 44.76 square angstroms provides additional insight into the compound's solvation behavior and potential interactions with various solvent systems [4].

Crystallographic Data

While specific crystallographic data for 4-methoxy-3-(methoxymethoxy)benzaldehyde are limited in the current literature, structural studies of related benzaldehyde derivatives provide valuable insights into the expected crystallographic behavior [5] [6]. Benzaldehyde derivatives typically exhibit nearly planar molecular geometries with minor deviations from planarity due to substituent effects [7].

Related methoxybenzaldehyde compounds have been shown to crystallize in various space groups, including monoclinic and orthorhombic systems [7]. The crystal packing in such compounds is typically stabilized by weak intermolecular interactions, including carbon-hydrogen to oxygen hydrogen bonding and pi-pi stacking interactions [6].

For structurally similar compounds, unit cell parameters typically range from 7 to 15 angstroms for the a, b, and c axes, with varying angles depending on the crystal system [7]. The presence of multiple methoxy substituents in 4-methoxy-3-(methoxymethoxy)benzaldehyde would be expected to influence the crystal packing through additional hydrogen bonding opportunities and steric considerations.